2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine

Description

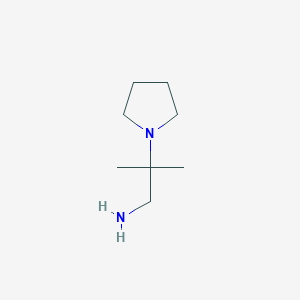

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2,7-9)10-5-3-4-6-10/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGRFFLFCVMJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2 Pyrrolidin 1 Yl Propan 1 Amine and Analogs

General Synthetic Strategies for Pyrrolidine-Containing Primary Amines

The construction of pyrrolidine (B122466) rings bearing a primary amine can be achieved through several strategic approaches. These methods often involve either the formation of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine moiety. mdpi.com

Common strategies include:

N-Heterocyclization: A prevalent method involves the cyclization of primary amines with diols, catalyzed by metal complexes such as Iridium or Ruthenium. organic-chemistry.orgacs.org This "borrowing hydrogen" methodology proceeds through the oxidation of the diol to a dialdehyde, condensation with the amine to form an enamine or iminium ion, and subsequent intramolecular cyclization and reduction. acs.org

Cycloaddition Reactions: [3+2] Dipolar cycloadditions are powerful tools for constructing highly substituted pyrrolidines. acs.orgacs.org These reactions typically involve the in-situ generation of an azomethine ylide which then reacts with an alkene (dipolarophile) to form the five-membered ring, often with a high degree of stereocontrol. acs.orgrsc.org

Reduction of Pyrrole (B145914) Derivatives: The catalytic hydrogenation of substituted pyrroles or the reduction of pyrrolidinones can provide access to the saturated pyrrolidine core.

Functionalization of Proline and its Derivatives: Optically pure starting materials like (S)-proline or 4-hydroxyproline (B1632879) are frequently used as chiral building blocks for synthesizing complex pyrrolidine-containing molecules. mdpi.com

Intramolecular C-H Amination: Direct intramolecular amination of sp³ C-H bonds using alkyl azide (B81097) precursors can forge the pyrrolidine ring. This has been achieved using biocatalytic systems with engineered cytochrome P450 enzymes, offering a route to chiral pyrrolidines. acs.org

Reductive Amination Approaches for 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine Derivatives

Reductive amination is a cornerstone of amine synthesis, providing a direct route to primary, secondary, and tertiary amines from carbonyl compounds. libretexts.orglibretexts.org For the synthesis of this compound and its derivatives, this method is particularly effective.

The general pathway involves two main steps:

Imine/Enamine Formation: A primary or secondary amine reacts with an aldehyde or ketone to form an imine or enamine intermediate. libretexts.org

Reduction: The C=N double bond of the imine is then reduced to an amine. libretexts.org

For the specific synthesis of This compound , the most direct reductive amination approach would involve the reaction of the aldehyde 2-methyl-2-(pyrrolidin-1-yl)propanal with ammonia (B1221849), followed by reduction. libretexts.orguni.lunih.gov

Key aspects of this approach include:

Reducing Agents: A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over metals like Nickel (Ni) or Palladium (Pd). libretexts.orglibretexts.orgresearchgate.net

Reaction Conditions: The reaction is typically a one-pot process where the carbonyl compound, amine, and reducing agent are combined. nih.gov Organocatalytic approaches have also been developed, using a solvent like 2-propanol as the hydride source in the presence of an activator like TMSOTf. nih.gov

A related strategy involves the reductive amination of 2-amino-2-methyl-1-propanol (B13486) with a suitable precursor and ammonia over a Raney Nickel catalyst to produce diamines like 2-methyl-1,2-propanediamine. researchgate.net This highlights the versatility of the methodology for creating related structures.

| Carbonyl Precursor | Amine Source | Typical Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Ammonia | H₂/Ni, NaBH₃CN | Primary Amine | libretexts.org |

| Aldehyde/Ketone | Primary Amine | NaBH(OAc)₃ | Secondary Amine | libretexts.org |

| Aldehyde/Ketone | Secondary Amine | NaBH₄ | Tertiary Amine | libretexts.org |

| 2-Amino-2-methyl-1-propanol | Ammonia | H₂/Raney Ni | Primary Diamine | researchgate.net |

Parallel Chemistry Techniques for Scaffold Diversification

Parallel synthesis allows for the rapid generation of a large number of structurally related compounds, known as a chemical library. nih.gov This is invaluable for exploring the structure-activity relationships of a particular chemical scaffold. For pyrrolidine-amine compounds, diversification can be introduced at several points.

Core Diversity: The pyrrolidine ring itself can be varied (e.g., creating piperidine (B6355638) analogs by using different starting materials). acs.orgnih.gov

Substituent Diversity: The functional groups attached to the pyrrolidine ring or the amine side chain can be altered.

A common strategy combines solid-phase and solution-phase synthesis. nih.gov For example, key intermediates like enantiopure cyclic nitrones can be prepared on a solid support. These intermediates are then cleaved from the support and reacted in solution with a diverse set of Grignard reagents to introduce substituent diversity. This approach allows for the automated or semi-automated production of a library of compounds with variations in the core structure, its configuration, and its substituents. nih.gov Multi-component 1,3-dipolar cycloaddition reactions are also highly effective for generating libraries of spirocyclic pyrrolidines in a one-pot, stereoselective manner. rsc.orgrsc.org

Synthesis of Key Intermediates and Precursors

The synthesis of the target compound and its analogs relies on the efficient preparation of key building blocks.

Creating a functionalized pyrrolidine ring is a common first step. This ring can then be elaborated to build the final molecule.

From Triols: An Iridium(III)-catalyzed reaction between 1,2,4-butanetriol (B146131) and various primary amines can generate a family of 3-pyrrolidinol (B147423) derivatives. acs.orgresearchgate.net The remaining hydroxyl group serves as a handle for further functionalization.

From Pyridines: A photo-promoted ring contraction of pyridines with silylborane can produce 2-azabicyclo[3.1.0]hex-3-ene derivatives, which are versatile synthons for functionalized pyrrolidines. nih.gov

α-Functionalization: Direct arylation at the α-position of the pyrrolidine ring can be achieved in a one-pot, redox-neutral method using a quinone monoacetal as an oxidizing agent. rsc.org

The side chain of this compound originates from a propanal or propanone precursor.

α,α-Dimethyl-1-pyrrolidineacetaldehyde (2-methyl-2-(pyrrolidin-1-yl)propanal): This key aldehyde intermediate is the direct precursor for the reductive amination to the target primary amine. uni.lunih.gov Its synthesis can be envisioned from the corresponding ester, ethyl 2-methyl-2-(pyrrolidin-1-yl)propanoate, via reduction. chemicalbook.com

Ruspolinone (B1198309) Analogs: The synthesis of related natural products like ruspolinone involves the preparation of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives, demonstrating routes to similar ketone intermediates. researchgate.net

Stereoselective Synthesis and Chiral Resolution of Pyrrolidine-Amine Compounds

Many biologically active molecules are chiral, and their activity is often dependent on a specific stereoisomer. Therefore, methods to control stereochemistry are critical.

Stereoselective Synthesis:

Cycloadditions: Diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and chiral N-tert-butanesulfinylazadienes can produce densely substituted pyrrolidines with excellent control over up to four stereogenic centers. acs.org

Biocatalysis: Engineered enzymes, such as P411 variants, can catalyze intramolecular C(sp³)–H amination to produce chiral pyrrolidines with high enantioselectivity (up to 99:1 er). acs.org

Organocatalysis: Chiral phosphoric acids can catalyze asymmetric aza-Michael reactions to form enantioenriched pyrrolidines. whiterose.ac.uk

Chiral Resolution: This process separates a racemic mixture (a 50:50 mix of enantiomers) into its constituent pure enantiomers.

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic starting material reacts faster than the other in the presence of a chiral catalyst or reagent, leading to an enantioenriched product and unreacted starting material. whiterose.ac.uk This has been applied to pyrrolidines using chiral phosphoric acids or enzyme-catalyzed acetylations. whiterose.ac.ukrsc.org

Dynamic Kinetic Resolution (DKR): This is an enhancement of kinetic resolution where the slower-reacting enantiomer is continuously racemized (converted back into the 50:50 mixture). This allows for a theoretical yield of 100% for the desired enantiomer, significantly higher than the 50% maximum for a standard kinetic resolution. rsc.org A DKR of N-Boc-pyrrolidine has been achieved using a chiral diamine ligand. rsc.org

| Method | Description | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Cycloaddition | [3+2] cycloaddition using a chiral auxiliary on the dienophile. | Ag₂CO₃, Chiral N-tert-butanesulfinylazadiene | Highly diastereoselective synthesis of polysubstituted pyrrolidines. | acs.org |

| Biocatalytic C-H Amination | Intramolecular amination of alkyl azides using engineered enzymes. | Engineered Cytochrome P411 | Chiral pyrrolidines with high enantiomeric ratio (er). | acs.org |

| Kinetic Resolution | Asymmetric cyclization where one enantiomer reacts faster. | Chiral Phosphoric Acid (e.g., (R)-TRIP) | Enantioenriched pyrrolidines (up to 90% ee). | whiterose.ac.uk |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of starting material. | nBuLi, Chiral Diamine Ligand | Good yield (54%) and high enantioselectivity (92% ee). | rsc.org |

Novel Catalytic and Green Chemistry Approaches in Pyrrolidine-Amine Synthesis

The synthesis of complex diamines, such as this compound, is increasingly benefiting from advances in novel catalytic systems and the application of green chemistry principles. These modern approaches aim to improve efficiency, reduce waste, and utilize more sustainable materials compared to traditional stoichiometric methods. Key areas of innovation include catalytic reductive amination, hydroamination, and the use of biocatalysis, which offer pathways to vicinal diamines with greater atom economy and under milder conditions.

One of the most promising green and catalytic strategies for synthesizing 1,2-diamines is reductive amination. mdpi.comresearchgate.net This method typically involves the reaction of a carbonyl compound or an alcohol with an amine in the presence of a catalyst and a reducing agent. For the synthesis of the core 2-methyl-1,2-propanediamine scaffold, a key precursor to the title compound, a one-pot reaction using 2-amino-2-methyl-1-propanol and ammonia over a Raney Nickel catalyst has been demonstrated. researchgate.net This process highlights a direct and efficient catalytic route.

Extending this methodology, a novel catalytic approach for this compound can be envisioned. This would involve the reductive amination of 2-amino-2-methyl-1-propanol or the corresponding aldehyde, 2-amino-2-methylpropanal, with pyrrolidine. This reaction could be catalyzed by various transition metals known for their efficacy in reductive amination, such as nickel, palladium, or ruthenium. researchgate.netrsc.org Such a process represents a significant improvement in terms of green chemistry by potentially operating in a single reactor, thereby minimizing waste and separation steps. rsc.org

Another significant advancement in the synthesis of vicinal diamines is the transition metal-catalyzed hydroamination of alkenes. nih.govacs.org Rhodium and nickel-based catalysts have been successfully employed for the hydroamination of allylic and alkenyl amines, providing a direct, atom-economical method for creating the C-N bond characteristic of diamines. nih.govrsc.org For instance, rhodium-catalyzed hydroamination of primary and secondary allylic amines with various amine nucleophiles, including cyclic amines like pyrrolidine, has been shown to produce a wide array of unsymmetrical vicinal diamines. nih.gov This method's high regioselectivity is often achieved through the use of directing groups within the substrate. nih.gov

The table below summarizes various catalytic approaches applicable to the synthesis of vicinal diamines, which are structural analogs of the title compound.

Furthermore, organocatalysis presents a metal-free alternative for reductive amination. nih.gov Research has shown that a one-pot organocatalytic approach can synthesize N-alkylated amines by reducing in situ generated imines, using the solvent as a hydride source in the presence of an organocatalyst like TMSOTf. nih.gov This method avoids the use of metal catalysts, which can be a significant advantage in terms of cost and sustainability. nih.gov

Biocatalysis, another pillar of green chemistry, offers highly selective routes to amines. Native amine dehydrogenases have been used for the biocatalytic reductive amination of ketones to produce chiral amines with high enantiomeric excess. frontiersin.org This enzymatic approach operates under mild, aqueous conditions and represents a highly sustainable pathway for the synthesis of amine-containing compounds. frontiersin.org While not yet specifically applied to this compound, the principles of biocatalytic reductive amination could be adapted for its synthesis, particularly for producing specific stereoisomers if required.

The development of these novel catalytic and green chemistry methods is crucial for the efficient and sustainable production of complex molecules like this compound and its analogs. The ongoing research in catalysts, including transition metals, organocatalysts, and enzymes, continues to provide more environmentally benign and effective synthetic routes.

Medicinal Chemistry and Pharmacological Relevance of 2 Methyl 2 Pyrrolidin 1 Yl Propan 1 Amine Derivatives

Kappa Opioid Receptor (KOR) Antagonism and Therapeutic Potential

The KOR system is implicated in the regulation of mood, stress, and addiction. Antagonism of this receptor has emerged as a promising strategy for the treatment of various neuropsychiatric disorders.

Design and Discovery of Selective KOR Antagonists, Including PF-4455242

The quest for selective KOR antagonists has led to the development of several classes of compounds. One notable example is 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, also known as PF-4455242. researchgate.netacs.org Developed by Pfizer, this compound originated from a series of biphenyl (B1667301) derivatives. researchgate.net The discovery process involved a strategy of parallel chemistry combined with physicochemical property design to rapidly explore the structure-activity relationship (SAR) and optimize for selectivity and potency. acs.orgebi.ac.uk This approach led to the identification of PF-4455242 as a high-affinity and selective antagonist for the KOR. researchgate.netebi.ac.uk It is considered a short-acting or non-inactivating antagonist, distinguishing it from irreversible antagonists like JDTic. wikipedia.org

In Vitro Pharmacological Characterization of KOR Binding Affinity and Functional Activity

PF-4455242 demonstrates high affinity for the human kappa opioid receptor, with a binding affinity (Ki) of approximately 1 to 3 nM. wikipedia.org Its selectivity for the KOR is evident when compared to its affinity for other opioid receptors. It shows a 10- to 20-fold lower affinity for the µ-opioid receptor (MOR), with a Ki ranging from 10 to 64 nM, and has negligible affinity for the δ-opioid receptor (DOR), with a Ki greater than 4,000 nM. wikipedia.org In vitro studies have also been conducted on rat and mouse KORs, showing Ki values of 21 nM and 22 nM, respectively. researchgate.net

While initially thought to be a neutral antagonist, more recent research has suggested that PF-4455242 may act as a partial antagonist with moderate efficacy, having an Imax of approximately 50%. wikipedia.org

Table 1: In Vitro Binding Affinity of PF-4455242

| Receptor | Species | Binding Affinity (Ki) |

|---|---|---|

| KOR | Human | 1-3 nM wikipedia.org |

| KOR | Rat | 21 nM researchgate.net |

| KOR | Mouse | 22 nM researchgate.net |

| MOR | Human | 10-64 nM wikipedia.org |

In Vivo Studies on KOR Antagonism and Efficacy in Animal Models

The KOR antagonist activity of PF-4455242 has been confirmed in various animal models. In rats, it effectively blocked the analgesic effects induced by the KOR agonist spiradoline. wikipedia.orgnih.gov Furthermore, it demonstrated efficacy in animal models that are predictive of antidepressant activity. wikipedia.org For instance, in a mouse forced-swim test, PF-4455242 showed antidepressant-like effects. researchgate.net It also attenuated the behavioral effects of stress in a mouse social defeat stress assay. researchgate.net

In the context of addiction, PF-4455242 has shown potential in reversing stress-induced reinstatement of cocaine-seeking behavior in animal models. wikipedia.org Specifically, it was beneficial in preventing cocaine-seeking behavior in a conditioned place preference (CPP) assay in mice. researchgate.net

The in vivo selectivity of PF-4455242 for the KOR over the MOR was also demonstrated in rats, where it blocked KOR and MOR agonist-induced analgesia with ID50 values of 1.5 and 9.8 mg/kg, respectively. researchgate.net Additionally, ex vivo binding studies in rats showed that PF-4455242 inhibited binding to KOR and MOR with ID50 values of 2.0 and 8.6 mg/kg, respectively. researchgate.net

A key biomarker for KOR activity is the regulation of plasma prolactin levels. The KOR agonist spiradoline significantly increases plasma prolactin in rats, and PF-4455242 was shown to dose-dependently reduce this elevation, with an ID50 of 2.3 ± 0.1 mg/kg. researchgate.netnih.gov

Table 2: In Vivo Efficacy of PF-4455242 in Animal Models

| Animal Model | Effect |

|---|---|

| Mouse Forced-Swim Test | Antidepressant-like efficacy researchgate.net |

| Mouse Social Defeat Stress Assay | Attenuation of stress effects researchgate.net |

| Mouse Conditioned Place Preference | Prevention of cocaine-seeking behavior researchgate.net |

| Rat Analgesia Model | Blockade of KOR agonist-induced analgesia researchgate.net |

Clinical Development and Target Engagement in Human Volunteers

PF-4455242 advanced to Phase 1 clinical trials for the potential treatment of bipolar depression. wikipedia.orgspringer.com To assess its activity in humans, a study was conducted to measure the kappa opioid receptor occupancy of PF-04455242 using positron emission tomography (PET). clinicaltrials.gov This study aimed to determine the relationship between the dose of PF-4455242 and the extent to which it binds to KORs in the human brain. researchgate.net

In a proof-of-mechanism study involving 24 healthy volunteers, PF-4455242 was shown to reverse the prolactin response induced by the KOR agonist spiradoline. nih.gov This provided evidence of its target engagement in humans. A pharmacokinetic-pharmacodynamic (PK-PD) model predicted a human Ki of 44.4 ng/mL, which was in close agreement with the value of 39.2 ng/mL estimated from the clinical data. nih.gov

Despite these promising early results, the clinical development of PF-04455242 was discontinued (B1498344) in 2010 due to unfavorable toxicological findings in animals that had been exposed to the drug for three months. wikipedia.orgclinicaltrials.gov

Application in the Treatment of Depression and Addiction Disorders

The rationale for investigating KOR antagonists like PF-4455242 for depression and addiction stems from the understanding of the KOR system's role in stress and mood regulation. nih.govnih.gov Activation of the KOR is associated with dysphoria and anhedonia, key symptoms of depression. nih.gov Preclinical studies have consistently shown that KOR antagonists produce antidepressant-like effects in various rodent models. researchgate.net

In the context of addiction, the KOR system is implicated in the negative affective states associated with drug withdrawal and stress-induced relapse. nih.gov By blocking the KOR, antagonists like PF-4455242 are thought to mitigate these effects, thereby reducing the motivation to seek drugs. wikipedia.org The ability of PF-4455242 to reverse stress-induced reinstatement of cocaine-seeking behavior in animal models supports this therapeutic potential. wikipedia.org While its clinical development was halted, the research on PF-4455242 and other KOR antagonists continues to inform the development of new treatments for these disorders. researchgate.net

Modulation of Other Receptor Systems

While PF-4455242 is considered a selective KOR antagonist, it is not entirely without off-target activity. Studies have shown that it possesses some binding affinity for the µ-opioid receptor, although this is significantly lower than its affinity for the KOR. wikipedia.org It has also been reported to have weak binding affinities for 19 out of 120 other off-target proteins, which raised some safety concerns during its development. researchgate.net The compound has negligible affinity for the δ-opioid receptor. wikipedia.org In unanesthetized cannulated midgestation fetal sheep, blocking the κ-opiate receptor with PF-4455242 was found to significantly increase the release of luteinizing hormone (LH). patsnap.com

Mu-Opioid Receptor (MOR) and Delta-Opioid Receptor (DOR) Selectivity

The pyrrolidine (B122466) moiety is a key structural feature in the design of ligands targeting opioid receptors. Research into derivatives of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine has led to the development of compounds with distinct selectivity profiles for the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR).

One notable derivative, PF-4455242, demonstrates the nuanced selectivity that can be achieved. This compound, 2-methyl-N-((2'-(pyrrolidin-1-yl)sulfonyl)biphenyl-4-yl)methyl)propan-1-amine, is a potent KOR antagonist with a high affinity for human KOR (Ki = 3 nM). researchgate.net Its selectivity is highlighted by a significantly lower affinity for the human MOR (Ki = 64 nM) and negligible interaction with the DOR (Ki > 4 µM). researchgate.net This selective antagonism for KOR is a field of interest for developing novel therapeutics. researchgate.netnih.gov

Further studies have explored the incorporation of the pyrrolidine scaffold into dual-target ligands. For instance, researchers have designed molecules that modulate both the dopamine (B1211576) D3 receptor (D3R) and the MOR. nih.gov In this context, the substituted trans-(2S,4R)-pyrrolidine was identified as a crucial dopaminergic component tethered to different MOR agonist scaffolds. nih.gov The design of these bivalent ligands aims to produce analgesic effects through MOR partial agonism while potentially mitigating opioid-related misuse liability via D3R antagonism. nih.gov The stereochemistry and substitution patterns of the pyrrolidine ring were found to be critical for optimizing affinity for the D3 receptor. nih.gov

The exploration of structure-activity relationships (SAR) in various chemical series provides further insight. In studies of imidazodiazepines, for example, modifications to moieties attached to the core structure significantly influenced binding affinities at KOR, MOR, and DOR. mdpi.com While not direct derivatives of the primary compound, these studies underscore the principle that subtle structural changes can dramatically alter receptor selectivity profiles. mdpi.com Similarly, research on positive allosteric modulators (PAMs) of the mu-opioid receptor seeks to enhance the effects of endogenous opioids or co-administered agonists, a strategy that could lead to safer pain management. nih.govnih.gov

Table 1: Opioid Receptor Binding Affinity of PF-4455242

| Receptor | Binding Affinity (Ki) |

|---|---|

| Kappa-Opioid Receptor (human) | 3 nM |

| Mu-Opioid Receptor (human) | 64 nM |

| Delta-Opioid Receptor (human) | > 4000 nM |

Data sourced from reference researchgate.net

Histamine (B1213489) H3 Receptor Ligand Research

The this compound scaffold has been instrumental in the development of ligands for the histamine H3 receptor (H3R), a key target in neuroscience for conditions related to sleep-wake cycles and cognition. lookchem.com Derivatives containing the pyrrolidine ring have been synthesized and evaluated as potent H3R antagonists. nih.govresearchgate.net

A prominent example is Irdabisant (CEP-26401), chemically known as 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one, which was identified as a potent H3R antagonist that advanced to clinical evaluation. nih.gov Structure-activity relationship studies on analogues of Irdabisant revealed that specific structural features are optimal for H3R affinity. For instance, a 5-pyridone regioisomer was found to be beneficial, and the N-methyl derivative, 9b, demonstrated excellent H3R affinity and favorable pharmacokinetic properties. nih.gov

The versatility of the pyrrolidine moiety is further demonstrated in the design of various non-imidazole H3R antagonists. acs.org Researchers have successfully synthesized potent and selective antagonists by modifying a low-affinity lead compound, dimaprit. acs.org Detailed SAR studies identified compounds like N-(4-chlorobenzyl)-N-(6-pyrrolidin-1-ylhexyl)guanidine as having high affinity for the H3 receptor. acs.org These efforts highlight the importance of the pyrrolidine group in achieving high-affinity binding. researchgate.netdocumentsdelivered.com

However, the field is not without its complexities. Studies on certain pyrrolidinone-based compounds, initially reported as highly affine H3R agonists, were later re-evaluated. nih.govresearchgate.net Subsequent research in independent laboratories found no significant binding affinity or functional activity in the reported concentration range, suggesting that the initial findings may have been an overestimation based on the measurement method used. nih.govresearchgate.net

Table 2: Activity of Selected Pyrrolidine Derivatives at the Histamine H3 Receptor

| Compound | Chemical Name | Activity | Affinity (pKi / pKB) |

|---|---|---|---|

| Irdabisant (CEP-26401) | 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one | H3R Antagonist | Potent |

| Compound 30 | N-(4-chlorobenzyl)-N-(6-pyrrolidin-1-ylhexyl)guanidine | H3R Antagonist | pKI 8.38 / pKB 8.39 |

| Compound 31 | N-(4-chlorobenzyl)-N-(7-pyrrolidin-1-ylheptyl)guanidine | H3R Antagonist | pKI 8.78 / pKB 8.38 |

Chemokine Receptor (CCR-2) Modulation

Derivatives incorporating a pyrrolidine structure have been investigated as modulators of chemokine receptors, which are implicated in inflammatory and immune diseases. Specifically, research has focused on CC chemokine receptors 1 (CCR1) and 2 (CCR2), identifying pyrrolone derivatives as intracellular allosteric modulators. nih.gov

These studies have led to the identification of several high-affinity intracellular ligands, including both selective and dual-target antagonists for CCR1 and CCR2. nih.gov The binding occurs at an intracellular site, which is conserved between the two receptors, providing a basis for designing both selective and dual inhibitors. nih.gov Evaluation of these compounds in functional assays revealed that they can act as inverse agonists at CCR1, representing a novel mechanism of pharmacological modulation. nih.gov

Structure-activity relationship analyses have shown that modifications to the pyrrolidine ring and its substituents are critical for affinity and selectivity. For example, replacing a methyl group with a larger, more lipophilic phenyl group on the pyrrolone core was well-tolerated for CCR1 affinity but diminished binding at CCR2, indicating that CCR2 prefers a smaller methyl substituent at that position. nih.gov This highlights the potential for fine-tuning the selectivity of these ligands through targeted chemical modifications.

Enzyme Inhibition and Biological Activities

Beyond receptor modulation, derivatives of this compound have been explored for their ability to inhibit various enzymes and for their broader biological activities, including antiviral and antimicrobial effects.

Kinase Inhibitory Profiles (e.g., VEGFR/KDR, LRRK2)

The pyrrolidine scaffold is a component of molecules designed to inhibit kinase activity, a key strategy in treating diseases like cancer and neurodegenerative disorders. Notably, novel pyrrolopyrimidine compounds have been developed as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase associated with Parkinson's disease. nih.govrjsvd.com Patents describe the synthesis of these compounds and their potential use in treating diseases linked to LRRK2 kinase activity. nih.govrjsvd.com

Recent breakthroughs have led to the development of type II kinase inhibitors that target the inactive conformation of LRRK2. nih.gov This approach is functionally distinct from type I inhibitors that target the active conformation. The design of these inhibitors involved a combinatorial chemistry strategy, fusing selective LRRK2 type I inhibitors with promiscuous type II inhibitors, guided by structural biology and activity testing. nih.gov The resulting lead compounds showed potency and selectivity for LRRK2 and its close relative, LRRK1, and were shown to stabilize the inactive kinase conformation. nih.gov

Antiviral Properties, Including HCV NS5B Polymerase Inhibition

Derivatives containing the pyrrolidine ring have shown promise as antiviral agents. Specifically, N-acyl pyrrolidine derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, known as NS5B. nih.gov The NS5B polymerase is an attractive target for antiviral drugs because it is essential for viral replication and is not present in human cells. nih.gov

The development of these N-acyl pyrrolidine inhibitors involved SAR studies to progress from initial enzyme inhibitors to compounds with demonstrated antiviral activity in cellular replicon assays. nih.gov Inhibitors of NS5B are broadly classified as nucleoside inhibitors (NIs) and non-nucleoside inhibitors (NNIs). nih.gov NNIs, which would include the pyrrolidine derivatives, bind to an allosteric site on the polymerase, inducing a conformational change that inhibits its enzymatic activity. nih.gov

Antimicrobial and Antifungal Activity of Benzimidazole (B57391) Derivatives

The benzimidazole nucleus is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities. nih.gov When combined with other pharmacologically active moieties, such as pyrrolidine, its therapeutic potential can be enhanced. The biological properties of benzimidazole derivatives are strongly influenced by substitutions at the N-1 and C-2 positions. acs.org

Researchers have synthesized various 2-substituted benzimidazole derivatives and screened them for antimicrobial and antifungal properties. nih.govgoogleapis.com For instance, some synthesized compounds showed considerable antifungal activity against Candida albicans and Aspergillus fumigatus. googleapis.com Other series have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of N-alkylated substituents at the N-1 position of 2-(substituted phenyl)-1H-benzimidazoles was explored to improve properties like lipophilicity, which is crucial for penetrating microbial membranes. acs.org Studies have shown that certain derivatives exhibit potent antibacterial and antifungal activities, with some compounds showing better antifungal activity than the standard drug fluconazole. nih.gov The synthesis of these compounds often involves the reaction of a key intermediate with various reagents, including those that could introduce a pyrrolidine-containing side chain. mdpi.comresearchgate.net

Table 3: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound Type | Target Organisms | Activity |

|---|---|---|

| 2-substituted benzimidazoles | Candida albicans, Aspergillus fumigatus | Antifungal |

| 2-pyridone based benzimidazoles | Gram-positive & Gram-negative bacteria, Fungi | Antibacterial & Antifungal |

| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | Fungal strains | Antifungal (some notable) |

Data sourced from references nih.govgoogleapis.com

Structure-Activity Relationship (SAR) Studies for Pyrrolidine-Amine Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the pyrrolidine-amine scaffold, SAR explores how modifications to the pyrrolidine ring, the amine group, and their substituents affect interactions with biological targets.

For instance, in studies of related N-[(2-pyrrolidinyl)methyl]-substituted benzamides, N-alkylation of the pyrrolidine ring with groups like ethyl, 2-fluoroethyl, or 3-fluoropropyl directly impacts the compound's apparent lipophilicity. nih.gov This property is critical for membrane permeability and reaching the target site. Similarly, modifications to the exocyclic amine, such as acylation or alkylation, can alter its hydrogen-bonding capacity and steric profile.

In a series of pentacyclic benzimidazole derivatives, the nature and position of an N,N-dimethylaminopropyl amino side chain were found to be critical determinants of antiproliferative activity. mdpi.com Compounds with this tertiary amine chain at a specific position (C-7) of the core structure exhibited potent activity at submicolar concentrations, highlighting the profound influence of the N-substituent's structure and placement. mdpi.com

| Substituent Type on Nitrogen | General Effect on Physicochemical Properties | Impact on Biological Activity | Example from Related Scaffolds |

|---|---|---|---|

| Small Alkyl Groups (e.g., -CH₃, -C₂H₅) | Increases lipophilicity and basicity. | Can enhance binding through hydrophobic interactions and alter receptor selectivity. | N-ethyl substitution on pyrrolidine rings in various CNS agents. nih.gov |

| Acyl Groups (e.g., -C(O)CH₃) | Reduces basicity of the nitrogen, introduces a hydrogen bond acceptor. | Can change the binding mode from ionic to hydrogen bonding; may improve selectivity. | Amide derivatives often show different target profiles compared to their amine precursors. |

| Bulky/Aromatic Groups (e.g., Benzyl) | Significantly increases steric bulk and lipophilicity; may introduce π-π stacking interactions. | Can enhance potency by occupying larger hydrophobic pockets in the target protein. | N-benzyl groups are common in potent enzyme inhibitors. |

| Basic Side Chains (e.g., -CH₂CH₂N(CH₃)₂) | Increases basicity and potential for multiple ionic interactions. | Often improves aqueous solubility and can lead to strong interactions with acidic residues in the binding site, enhancing potency. mdpi.com | N,N-dimethylaminopropyl chains in potent antiproliferative agents. mdpi.com |

The non-planar, five-membered pyrrolidine ring is not static; it exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation adopted can be controlled by placing substituents on the ring, which in turn dictates the three-dimensional arrangement of the pharmacophoric groups and their ability to fit into a receptor's binding site. nih.govresearchgate.net

Inductive and stereoelectronic factors from substituents influence the ring's puckering. nih.gov For example, substituents at the C3 or C4 positions can lock the ring into a preferred conformation. This conformational restriction is a powerful tool in drug design, as it reduces the entropic penalty upon binding and can enhance both potency and selectivity. nih.gov

A computational analysis of various pyrrolidine enamines demonstrated that even without bulky substituents, the ring can adopt multiple low-energy conformations. researchgate.net The addition of substituents further refines these preferences. This conformational control is crucial because the spatial orientation of the exocyclic amine relative to the rest of the molecule is determined by the ring's pucker.

| Position of Substitution | Type of Substituent | Observed Conformational Effect | Consequence for Drug Design |

|---|---|---|---|

| C2 | Alkyl, Aryl | Can influence the orientation of the side chain and shift the basicity of the ring nitrogen. nih.gov | Affects the primary vector for interaction with the target. |

| C3 | Fluorine, Methyl | Strongly influences the endo/exo pucker of the ring, altering the axial/equatorial preference of other substituents. | Can precisely orient other functional groups to optimize binding interactions. |

| C4 | Hydroxy, Fluoro | Effectively locks the ring conformation; an electronegative substituent can favor a specific pucker through stereoelectronic effects. nih.gov | Reduces conformational flexibility, leading to higher affinity and selectivity for the target. |

| C2, C5 (Disubstituted) | Various | Can create highly rigid structures, significantly limiting conformational freedom. | Useful for mimicking a specific bioactive conformation of a more flexible ligand. |

The biological activity of pyrrolidine-amine derivatives is governed by a combination of hydrophobic and electrostatic interactions with their target protein. The gem-dimethyl group and the pyrrolidine ring provide lipophilic character, while the nitrogen atoms are key centers for electrostatic interactions.

Electrostatic Interactions: The primary amine of the this compound scaffold is typically protonated at physiological pH. This positive charge allows it to form strong ionic bonds (salt bridges) with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a receptor's active site. The tertiary nitrogen of the pyrrolidine ring, being less basic, can act as a hydrogen bond acceptor.

The interplay between these forces is critical. The initial recognition and orientation may be driven by the strong electrostatic interaction of the amine, while the final binding affinity is often determined by the cumulative effect of the weaker, but numerous, hydrophobic contacts made by the rest of the scaffold.

| Interaction Type | Responsible Molecular Feature | Typical Interacting Partner in Protein | Significance for Biological Activity |

|---|---|---|---|

| Ionic Bonding (Salt Bridge) | Protonated Primary/Secondary Amine (-NH₃⁺) | Aspartic Acid, Glutamic Acid (-COO⁻) | Provides strong, long-range attraction and is often critical for anchoring the ligand. |

| Hydrogen Bonding | Amine Group (-NH₂), Pyrrolidine Nitrogen | Carbonyl oxygen of peptide backbone, Serine, Threonine, Asparagine, Glutamine | Contributes to binding affinity and specificity by providing directional interactions. |

| Hydrophobic Interactions | Pyrrolidine ring, Alkyl substituents (e.g., gem-dimethyl group) | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Stabilizes the ligand in the binding pocket and contributes significantly to overall affinity. |

| Van der Waals Forces | Entire molecular surface | Complementary surfaces within the binding pocket | Sum of many weak interactions that are essential for a snug fit and high affinity. |

Molecular Mechanisms of Action and Pharmacodynamics

Ligand-Receptor Interaction Profiling and Binding Kinetics

There is no published data available in the scientific literature detailing the ligand-receptor interaction profiling or binding kinetics of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine. Consequently, its affinity and selectivity for any biological targets have not been characterized.

In a broader context, the pyrrolidine (B122466) ring is a key component in compounds designed to interact with a variety of receptors. For instance, derivatives of pyrovalerone, which feature a 2-pyrrolidinyl-pentanophenone structure, are known to be potent inhibitors of the dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov However, it is crucial to note that this information pertains to a different class of molecules and cannot be extrapolated to this compound.

Investigation of In Vivo Pharmacodynamic Biomarkers (e.g., Prolactin Modulation)

There are no in vivo studies documented for this compound. As a result, no pharmacodynamic biomarkers, including but not limited to prolactin modulation, have been identified or investigated for this compound.

Receptor Occupancy Studies

No receptor occupancy studies for this compound have been published. Such studies, which are essential for understanding the in vivo relationship between drug concentration and target engagement, have not been conducted for this specific molecule.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

High-resolution ¹H and ¹³C NMR are fundamental for confirming the identity of a synthesized compound.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the various hydrogen atoms in the molecule. The protons of the two equivalent methyl groups at the C2 position would likely appear as a singlet. The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) would also produce a singlet. The protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns, likely appearing as multiplets. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR: The carbon-13 NMR spectrum would be anticipated to display a specific number of signals corresponding to the unique carbon environments in the molecule. One would expect signals for the two equivalent methyl carbons, the quaternary C2 carbon, the aminomethyl carbon (C1), and the carbons of the pyrrolidine ring. The chemical shifts provide crucial information for assigning each carbon atom to its position in the molecular structure.

Predicted ¹H and ¹³C NMR Data This table is predictive and not based on experimental results.

Interactive Table: Predicted NMR Data

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | Singlet | Quaternary Signal |

| CH₃ | Singlet | Signal in Alkyl Region |

| CH₂NH₂ | Singlet | Signal influenced by Nitrogen |

| Pyrrolidine CH₂ (alpha to N) | Multiplet | Signal influenced by Nitrogen |

| Pyrrolidine CH₂ (beta to N) | Multiplet | Signal in Alkyl Region |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the structure. For 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine, COSY would be particularly useful for assigning the protons within the pyrrolidine ring by showing correlations between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For C₈H₁₈N₂, the calculated exact mass is 142.147003. An experimental HRMS value close to this would strongly support the compound's identity.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample and confirming the identity of the main component. In an LC-MS analysis of a sample of this compound, a primary peak would be expected at a specific retention time, and the mass spectrum of this peak would correspond to the molecular weight of the compound. This method is particularly useful for analyzing non-volatile compounds like amines.

While primary amines can be analyzed directly by GC, their polarity can lead to poor peak shape and interaction with the column. Therefore, they are often converted into less polar, more volatile derivatives before analysis. Acylation or silylation are common derivatization techniques used for amines. The resulting derivatives can then be readily analyzed by GC-MS, which provides both retention time data for identification and a mass spectrum for structural confirmation. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For a molecule like this compound, a successful crystallographic analysis would provide unequivocal proof of its constitution and stereochemistry. It would reveal the conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. nih.gov Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the primary amine group, that dictate the packing of molecules in the crystal lattice. nih.govnih.gov

While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of related structures provides insight into what might be expected. For instance, the crystal structure of 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, a related compound, shows the five-membered pyrrolidine ring in an envelope conformation. nih.govnih.gov In its crystal lattice, molecules are linked by weak C-H···O hydrogen bonds to form chains. nih.gov A similar analysis of the title compound would be expected to reveal hydrogen bonds mediated by the N-H protons of the primary amine.

Table 1: Representative Crystallographic Data for a Related Pyrrolidine Derivative (Data for 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one)

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₉NO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.2330 (16) | nih.gov |

| b (Å) | 12.534 (3) | nih.gov |

| c (Å) | 12.192 (2) | nih.gov |

| β (°) | 97.96 (3) | nih.gov |

| Volume (ų) | 1246.0 (4) | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands:

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info The presence of hydrogen bonding can cause these peaks to broaden. docbrown.info

N-H Bending: A deformation vibration for the primary amine group is expected to appear in the 1650-1580 cm⁻¹ region. docbrown.info

C-H Stretching: Absorptions from the stretching of carbon-hydrogen bonds in the methyl and methylene groups occur around 3000-2800 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the carbon-nitrogen bonds (both in the pyrrolidine ring and the side chain) would typically appear in the 1220-1020 cm⁻¹ range for aliphatic amines. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of overlapping vibrations unique to the molecule, serving as a "fingerprint" for identification. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Saturated aliphatic amines, like this compound, lack extensive chromophores and are generally expected to show only weak absorptions in the far UV region (below 240 nm). These absorptions are typically due to n→σ* transitions, where a non-bonding electron from the nitrogen atom is excited to a sigma antibonding orbital. In contrast, related compounds with aromatic rings or extensive conjugation exhibit strong UV absorption at higher wavelengths. For example, N-methyl-2-pyrrolidone (NMP) shows absorbance below 450 nm. researchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Primary Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | docbrown.info |

| Primary Amine (R-NH₂) | N-H Bend | 1650 - 1580 | docbrown.info |

| Alkane (C-H) | C-H Stretch | 3000 - 2800 | docbrown.info |

| Aliphatic Amine (C-N) | C-N Stretch | 1220 - 1020 | docbrown.info |

Chromatographic Methods for Purification and Analytical Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. khanacademy.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification (preparative HPLC) and quantitative analysis (analytical HPLC) of chemical compounds. For a compound like this compound, reversed-phase HPLC is a common approach.

In a typical setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, frequently with additives like formic acid or diethylamine (B46881) to improve peak shape for basic compounds. mdpi.comfda.gov In analytical HPLC, the compound's retention time provides qualitative identification, while the peak area allows for precise quantification. Preparative HPLC operates on the same principles but uses larger columns to isolate larger quantities of the purified compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for qualitative monitoring of reactions and assessing the purity of a sample. analyticaltoxicology.com A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. khanacademy.org

To analyze this compound, a small spot of the sample is applied to the plate, which is then placed in a chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate via capillary action, it carries the compound with it. khanacademy.org The distance the compound travels depends on its polarity relative to the stationary and mobile phases. Because amines can interact strongly with the acidic silica gel, it is common to add a small amount of a base (like triethylamine (B128534) or ammonia) to the eluent to prevent peak tailing. Visualization can be achieved using a UV lamp if the compound is UV-active or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a characteristic colored spot.

Since this compound possesses a chiral center at the carbon atom bearing the amine and methyl groups, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) or optical purity of a sample. mdpi.comgcms.cz

This separation is achieved using a chiral stationary phase (CSP) in either HPLC or Gas Chromatography (GC). CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. gcms.cz For the separation of chiral amines, common CSPs include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides (e.g., teicoplanin, vancomycin). mdpi.comsigmaaldrich.com The development of a robust chiral separation method is critical for controlling the stereochemical outcome of an asymmetric synthesis and for providing enantiomerically pure material for further applications. mdpi.com

Table 3: Common Chromatographic Techniques and Their Application

| Technique | Stationary Phase (Example) | Mobile Phase/Eluent (Example) | Application for Target Compound | Reference |

| Analytical HPLC | C18-Silica | Acetonitrile/Water with 0.1% Formic Acid | Purity assessment, quantification | fda.gov |

| Preparative HPLC | C18-Silica (larger particle size) | Acetonitrile/Water | Purification of gram-scale quantities | mdpi.com |

| TLC | Silica Gel | Ethyl Acetate/Hexane with 1% Triethylamine | Reaction monitoring, purity check | khanacademy.organalyticaltoxicology.com |

| Chiral HPLC | Cellulose-based CSP | Hexane/Isopropanol/Diethylamine | Separation of enantiomers, determination of enantiomeric excess | mdpi.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, providing detailed insights into the electronic structure and geometry of molecules. foodb.caresearchgate.net For 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine, a DFT study would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy state. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C-N | - | - | - | Data Not Available |

| Bond Angle (°) | C-C-N | - | - | - | Data Not Available |

| Dihedral Angle (°) | H-N-C-C | - | - | - | Data Not Available |

Furthermore, DFT calculations would provide information on electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of rotatable bonds, this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the flexible bonds and calculating the energy of each resulting structure, an energy landscape can be mapped. This map reveals the most stable, low-energy conformations of the molecule. Such studies are essential for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the ligand-target complex over time. MD simulations provide a dynamic view of the molecular interactions, offering insights into the flexibility of both the ligand and the target.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgopenaccessjournals.com By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. For a class of compounds including this compound, a QSAR model could be built using various molecular descriptors (e.g., physicochemical properties, topological indices). This model would be invaluable for designing new ligands with potentially improved activity or other desired properties. However, the development of such a model is contingent on the availability of a dataset of structurally related compounds with measured biological activity, which is currently not available for this specific chemical series.

Derivatization, Functionalization, and Material Applications

Chemical Modifications and Prodrug Strategies

The molecular structure of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine, featuring a primary amine and a tertiary amine within a pyrrolidine (B122466) ring, presents multiple avenues for chemical modification. These modifications are often pursued to alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which is a cornerstone of prodrug design. nih.gov Prodrug strategies aim to temporarily modify a pharmacologically active agent to overcome pharmaceutical and pharmacokinetic barriers. mdpi.com

For amines, a common prodrug approach involves the suppression of ionization to enhance passive diffusion across biological membranes. nih.gov While specific prodrugs of this compound are not extensively detailed in publicly available literature, general strategies for amines are applicable. These can include the formation of Schiff bases, amides, or carbamates, which can be designed to undergo enzymatic or chemical cleavage in vivo to release the active parent amine. The primary amine group of this compound is a prime target for such modifications.

Another key objective of creating prodrugs for amines is to enhance their metabolic stability, particularly against first-pass metabolism which can involve N-acetylation or oxidation. nih.gov By temporarily masking the primary amine, its susceptibility to these metabolic pathways can be reduced, thereby improving bioavailability.

Formation of Pharmaceutical Salts and Co-crystals

The basic nature of the amine groups in this compound allows for the formation of pharmaceutical salts. Salt formation is a widely used and effective technique to improve the solubility, stability, and manufacturability of active pharmaceutical ingredients (APIs). The primary amine and the tertiary amine of the pyrrolidine ring can be protonated by pharmaceutically acceptable acids to form various salts.

While specific salt forms of this compound are not extensively documented in the provided search results, a related compound, N-methyl-2-phenylpropan-1-amine, is available as a hydrochloride salt. caymanchem.com This suggests that hydrochloride salts of this compound could be readily prepared. Other common pharmaceutically acceptable anions used for salt formation include bromide, sulfate, phosphate, acetate, and maleate.

Co-crystals, which are crystalline structures composed of an API and a co-former held together by non-covalent interactions, represent another strategy to enhance the physicochemical properties of a compound. The hydrogen bond donor and acceptor sites on this compound make it a suitable candidate for co-crystal engineering with various pharmaceutically acceptable co-formers.

Use as Chiral Building Blocks in Organic Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. enamine.net The presence of a chiral center in this compound makes it a valuable chiral synthon. The pyrrolidine ring system and its derivatives are prevalent in many biologically important compounds. google.com

The synthesis of specific enantiomers of related 2-methylpyrrolidine (B1204830) compounds has been described, highlighting the importance of these structures as starting materials in pharmaceutical processes. google.com For instance, a process for preparing the (R)- and (S)-enantiomers of 2-methylpyrrolidine from chiral starting materials like (S)-prolinol has been developed. google.com

A study on the synthesis and reactions of a structurally similar compound, 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole, underscores its potential as a chiral building block. researchgate.net This compound combines a pyrrolidine ring with a pyrrole (B145914) moiety, creating a chiral structure with potential applications in organocatalysis. researchgate.net Although the attempted use of these specific derivatives as organocatalysts was not successful, the synthesis itself demonstrates the utility of such chiral pyrrolidine-containing molecules in constructing more complex structures. researchgate.net

Table 1: Examples of Chiral Pyrrolidine Derivatives in Synthesis

| Starting Material | Target Compound | Significance |

| (S)-Prolinol | (R)- and (S)-2-methylpyrrolidine | Preparation of single enantiomer building blocks for pharmaceuticals. google.com |

| Pyrrolidine derivatives | 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole | Combination of chiral pyrrolidine and pyrrole moieties for potential use in catalysis. researchgate.net |

Development of Metal-Complexing Agents and Catalysts

The nitrogen atoms in this compound can act as ligands, enabling the compound to form complexes with metal ions. This property is the basis for its potential application in the development of metal-complexing agents and catalysts. Metal-complexing agents are crucial in various fields, including analytical chemistry, environmental science, and medicine, for purposes such as metal sequestration, transport, and catalysis. princeton.edu

Pyrrolidine-based compounds have been investigated as catalysts in various chemical reactions. For instance, a patent describes the use of pyrrolidine-based catalysts in the formation of polyurethane materials. google.com These catalysts, which can be derived from the reaction of compounds like 1,4-butanediol (B3395766) with a primary amine followed by cyclization, are effective in catalyzing the reaction between an isocyanate and an active hydrogen-containing compound to produce polyurethane foam. google.com

While direct evidence for this compound as a metal-complexing agent or catalyst is limited in the provided results, its structural features—specifically the presence of two nitrogen atoms with available lone pairs of electrons—make it a strong candidate for such applications. Further research would be needed to explore its specific chelating properties and catalytic activity with various metals.

Applications in Analytical Derivatization Techniques

Analytical derivatization is a chemical modification process used to convert an analyte into a substance that has improved properties for analysis, such as enhanced detectability or better separation characteristics in chromatography. core.ac.uk Amines are frequently derivatized to improve their detection by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

A method for the analysis of a similar compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), involves derivatization with 1-naphthylisothiocyanate (NITC). osha.gov The resulting derivative is stable and can be readily analyzed by LC with a UV detector. osha.gov This demonstrates a common strategy for the analysis of primary amines.

Given that this compound possesses a primary amine group, it is amenable to similar derivatization reactions. Common derivatizing agents for primary amines include:

Dansyl chloride: Forms highly fluorescent sulfonamides.

Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone derivatives.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives.

These derivatization techniques could be applied to develop sensitive and selective analytical methods for the quantification of this compound in various matrices.

Exploration in Polymer Science and Advanced Materials

The bifunctional nature of this compound, containing both a primary and a tertiary amine, makes it an interesting candidate for applications in polymer science and the development of advanced materials. The primary amine can participate in polymerization reactions, such as the formation of polyamides or polyimides, while the pyrrolidine nitrogen can act as a catalytic site or a point for further functionalization.

As mentioned previously, pyrrolidine-based catalysts are utilized in the production of polyurethane foams. google.com The use of such catalysts can lead to high-quality polyurethane materials while addressing environmental concerns. google.com The structural similarity of this compound to these catalysts suggests its potential role in this area.

Furthermore, the incorporation of amine functionalities into polymer backbones can impart specific properties to the resulting materials, such as pH-responsiveness, metal-binding capabilities, or improved adhesion. The pyrrolidine ring, in particular, can introduce a degree of rigidity and specific stereochemistry into a polymer chain. While specific applications of this compound in polymer science are not detailed in the provided search results, its chemical structure suggests a range of possibilities for its use as a monomer, a cross-linking agent, or a functional additive in the creation of novel polymers and advanced materials.

Patent Landscape and Intellectual Property of Pyrrolidine Amine Chemistry

Analysis of Patent Applications and Granted Patents

The patent literature for pyrrolidine-amine chemistry is rich with documents covering novel synthesis methods, specific derivatives, and their use as intermediates or as active agents. A significant portion of patents focuses on stereoselective synthesis, aiming to produce optically pure pyrrolidine (B122466) derivatives, which is crucial for their biological activity. researchgate.netmdpi.com For instance, patents describe methods for producing pyrrolidine derivatives starting from cyclic compounds like 5-oxo-pyrrolidine-2-carboxylic acid derivatives, which can be more efficient than starting from linear molecules. google.com

Patents in this domain can be broadly categorized. Some claim novel processes for creating the basic pyrrolidine ring structure or for its N-alkylation. google.comgoogle.com Others protect a specific class of pyrrolidine derivatives with defined substitutions, often accompanied by data demonstrating their utility in a particular application, such as medicine. A notable example includes patents for 2-oxo-1-pyrrolidine derivatives intended for treating neurological disorders. google.com The claims in these patents are often structured to cover not just individual compounds but a whole family of related structures, providing a broad protective scope.

Furthermore, the synthesis of complex pyrrolidine-containing drugs like Vildagliptin, Asunaprevir, and Daclatasvir has led to numerous patents protecting the key intermediates and the specific synthetic steps involved in their production. mdpi.com

| Patent Category | Description | Representative Patent Examples |

|---|---|---|

| Synthesis Methods | Patents protecting novel, efficient, or stereoselective processes for producing pyrrolidine rings and their derivatives. google.comgoogle.comgoogle.com | US2952688A, EP2468724B1, US20170137378A1 |

| Composition of Matter | Patents claiming specific novel pyrrolidine-amine compounds or a genus of related structures. google.com | US6784197B2 |

| Therapeutic Applications | Patents focused on the use of pyrrolidine derivatives for treating specific diseases, such as bacterial infections or diabetes. nih.govresearchgate.net | Not specified by number, but discussed in review articles. |

| Chemical Intermediates | Patents covering the synthesis and use of pyrrolidine compounds as key building blocks for more complex molecules, particularly pharmaceuticals. mdpi.com | Not specified by number, but discussed in review articles. |

Identification of Key Innovators and Patent Holders

The key innovators in the pyrrolidine-amine chemical space are a diverse group, comprising academic institutions, pharmaceutical corporations, and specialized chemical companies. Academic research groups are often at the forefront of discovering novel synthetic routes and new applications, which are then patented and licensed. For example, the Eberhard Karls Universitaet Tuebingen is an assignee on patents related to the production of pyrrolidine derivatives. google.comgoogle.com

Pharmaceutical giants and biotechnology companies are major patent holders, driven by the quest for new drugs. Their research focuses on synthesizing and screening libraries of pyrrolidine derivatives for various biological activities. mdpi.comnih.gov The development of drugs often involves extensive patent portfolios covering the active pharmaceutical ingredient (API), its formulations, and methods of use. The inventors listed on these patents are typically scientists with deep expertise in medicinal and organic chemistry. mdpi.comunibo.it

| Innovator Type | Role in Patent Landscape | Examples |

|---|---|---|

| Academic & Research Institutions | Pioneering fundamental synthesis methods and identifying novel chemical scaffolds. google.comunibo.it | Eberhard Karls Universitaet Tuebingen, various university chemistry departments. |

| Pharmaceutical Companies | Developing and patenting new drugs, intermediates, and therapeutic uses based on the pyrrolidine scaffold. mdpi.com | Hoffmann-La Roche, Schering AG, Abbott GmbH & Co. Kg, Ecolab Inc. google.comunibo.it |

| Individual Researchers & Research Groups | Driving innovation in specific areas like asymmetric organocatalysis and stereoselective synthesis. unibo.itorganic-chemistry.org | Harald Gröger, Kelleher et al., Singh et al. mdpi.comunibo.it |

Future Directions in Patentable Pyrrolidine-Amine Chemical Entities

The future of patentable inventions in pyrrolidine-amine chemistry is projected to expand in several key directions. A primary area of focus will be the development of novel derivatives with enhanced biological profiles for a range of therapeutic areas, including as antibacterial, anticancer, antidiabetic, and anti-inflammatory agents. nih.govresearchgate.netnih.gov Researchers are increasingly interested in pyrrolidine derivatives as a scaffold for creating new synthetic molecules with minimal side effects. researchgate.netnih.gov

Another significant trend is the advancement of green chemistry principles in synthesis. Future patents are likely to claim more environmentally friendly and efficient synthetic methods, such as the use of organocatalysts, which avoid heavy metals and operate under milder conditions. researchgate.netunibo.it The design of new chiral pyrrolidine-based organocatalysts is itself a burgeoning field of patentable innovation. unibo.it

Furthermore, as the understanding of structure-activity relationships (SAR) deepens, there will be more opportunities for rational drug design. researchgate.netnih.gov This will lead to patents for compounds that are highly selective for their biological targets, potentially resulting in more effective and safer medicines. The exploration of pyrrolidine scaffolds in new roles, such as in materials science or as ligands in catalysis, also presents untapped potential for future intellectual property.

Conclusion and Future Research Directions

Synthesis and Design of Novel Pyrrolidine-Amine Architectures

The future development of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine hinges on the ability to create a diverse library of analogs. This requires flexible and efficient synthetic strategies. Research should focus on modular approaches that allow for variation at multiple points of the molecule.

A plausible synthetic approach for the parent compound could involve the reductive amination of a suitable ketone precursor or the N-alkylation of pyrrolidine (B122466) with a derivative of 2-methyl-1-aminopropane. More advanced and versatile strategies, however, are needed for analog development. Multicomponent reactions (MCRs), for instance, offer an efficient way to generate structural complexity in a single step. tandfonline.com An MCR approach could potentially combine a pyrrolidine precursor, an isobutyraldehyde (B47883) equivalent, and an amine source to rapidly build the core structure.

Future design strategies should explore modifications of both the pyrrolidine ring and the amine side chain. Key areas for exploration include:

Stereochemistry: The parent compound contains a chiral center at the 2-position of the pyrrolidine ring if substituted. The synthesis of specific enantiomers is crucial, as different stereoisomers can exhibit vastly different biological activities and binding modes. researchgate.net Asymmetric synthesis methods, including the use of chiral auxiliaries or organocatalysis, will be essential. unibo.it

Pyrrolidine Substitution: Introducing substituents at the 3- and 4-positions of the pyrrolidine ring can significantly alter the molecule's conformation and polarity, influencing its pharmacokinetic and pharmacodynamic properties. nih.gov

Side-Chain Modification: The 2-methyl-propan-1-amine side chain offers numerous opportunities for modification. Altering the alkyl groups or replacing the primary amine with secondary or tertiary amines can fine-tune basicity and receptor interactions.

| Synthetic Method | Description | Key Advantages | Relevant Precursors for Target Scaffold | Citation |

|---|---|---|---|---|

| Reductive Amination | Reaction of a ketone/aldehyde with an amine in the presence of a reducing agent to form a C-N bond. | High efficiency, widely applicable for primary, secondary, and tertiary amine synthesis. | 2-amino-2-methyl-1-propanol (B13486) derivatives, diketones. | nih.govacs.org |

| N-Alkylation of Pyrrolidines | Direct reaction of a pyrrolidine with an alkyl halide or other electrophile. | Straightforward for introducing N-substituents. | Pyrrolidine, 1-chloro-2-methylpropan-2-ol. | ingentaconnect.com |

| Multicomponent Reactions (MCRs) | Multiple reactants combine in a one-pot reaction to form a product containing parts of all reactants. | Step and atom economy, rapid generation of molecular diversity. | Aldehydes, amines, acrylates, isonitriles. | tandfonline.com |

| Intramolecular Cyclization | Formation of the pyrrolidine ring from an acyclic precursor, often through C-H amination or cyclization of an amino alcohol. | Enables stereoselective synthesis of substituted pyrrolidines. | Acyclic amino alcohols, ω-azido carboxylic acids. | escholarship.orgmdpi.comacs.org |

Expansion of Therapeutic Applications Beyond Opioid Receptor Modulation

While the initial interest in related compounds has been in the context of opioid receptor modulation, the pyrrolidine scaffold is known for its promiscuous binding to a wide range of biological targets. A crucial future direction is to screen this compound and its newly synthesized analogs against a diverse panel of receptors and enzymes to uncover novel therapeutic opportunities.

Recent reviews highlight the broad bioactivity of pyrrolidine derivatives, which have been investigated as:

Anticancer Agents: Acting as inhibitors of enzymes like histone deacetylases (HDACs), Mcl-1, or gelatinases (MMPs). nih.govnih.govfrontiersin.org

Antimicrobial and Antiviral Agents: Showing promise against various bacterial, fungal, and viral targets. nih.govfrontiersin.org

CNS Agents: Including anticonvulsants, antagonists for the CXCR4 receptor involved in neuroinflammation, and cholinesterase inhibitors for Alzheimer's disease. nih.govfrontiersin.org

Antidiabetic Agents: Functioning as inhibitors of dipeptidyl peptidase-IV (DPP-IV) or α-glucosidase. nih.govnih.gov